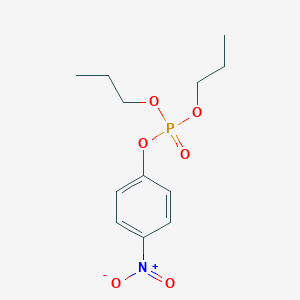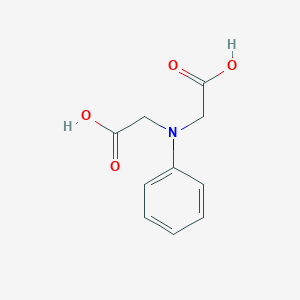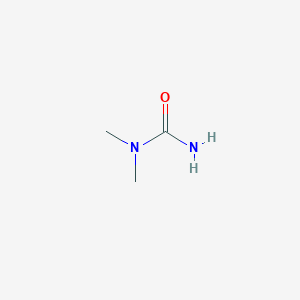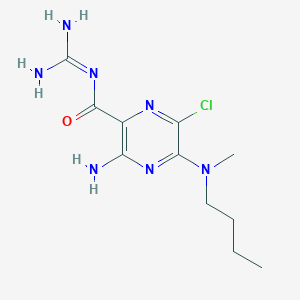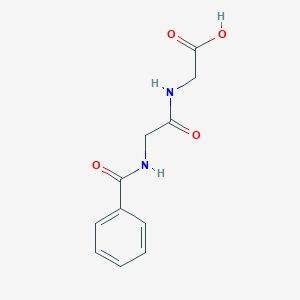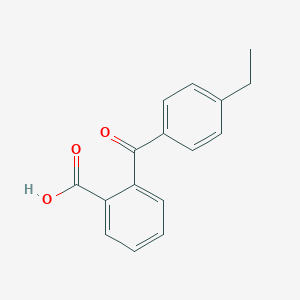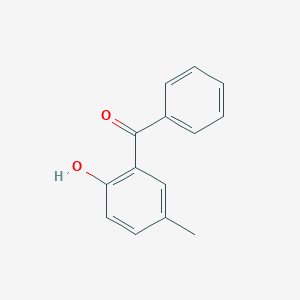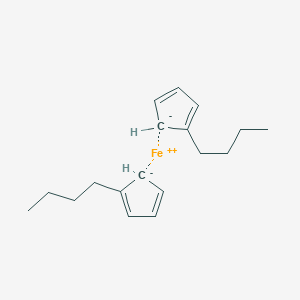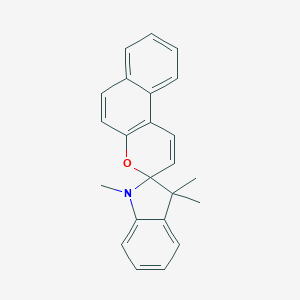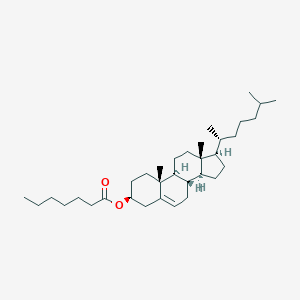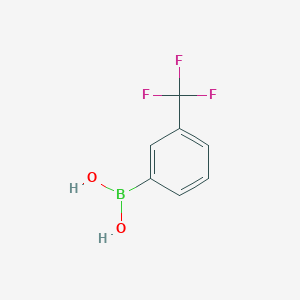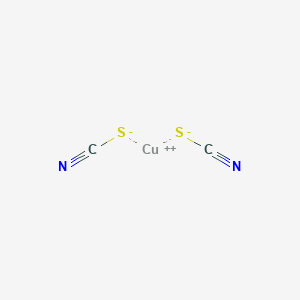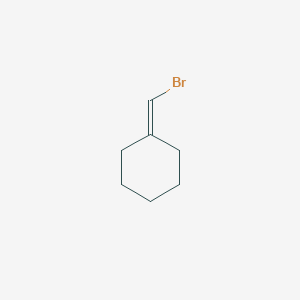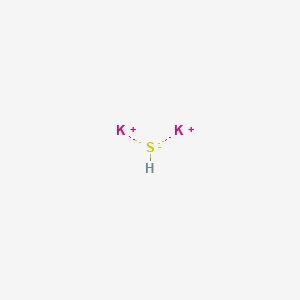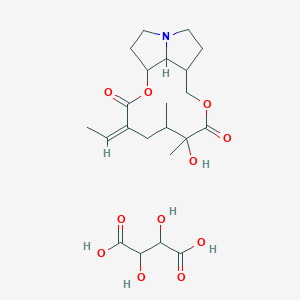
Platyphylline, tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platyphylline is a drug that is often used in the form of salts of organic bases . It is an active ingredient in various medications and is produced by companies like Dalkhimpharm . It is available in forms such as injectable and injection with a composition of Platyphylline Hydrogen Tartrate 2 mg/ml . It is classified under A03AX - other drugs for functional bowel disorders .
Synthesis Analysis
To prepare Platyphylline hydrotartrate, an alkaloid widely used in medicine, the above-ground part (grass) and roots of ragweed (Senecio platyphyllus) are used . The luminescent determination of platyphylline hydrotartrate is offered to use a complex of yttrium (III)–rutin in the presence of bovine serum albumin (BSA) .Molecular Structure Analysis
The molecular formula of Platyphylline is C18H27NO5 . When combined with tartrate to form Platyphylline tartrate, the molecular formula becomes C18H27NO5.C4H6O6 . The molecular weight of Platyphylline tartrate is 487.4975 .Chemical Reactions Analysis
It has been experimentally established that tartrate ions quench the luminescence intensity of the Y (III)–Rut complex in the presence of BSA . The luminescence spectrum of the Y (III)–Rut complex in the presence of BSA has a maximum at λ = 570 nm, in the presence of platyphylline hydrotartrate of luminescence intensity of the Y (III)–Rut complex decreases and the maximum luminescence shifts to the long wavelength region of the spectrum (λ = 590 nm) .Safety And Hazards
Platyphylline should be handled with care. In case of eye contact, it is recommended to flush eyes with water for at least 15 minutes . If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioic acid;(4Z)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNKVCJJSEPHO-XHNKNCTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platyphylline, tartrate | |
CAS RN |
1257-59-6 |
Source


|
| Record name | Platyphylline, tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

